molecular formula C10H23NO3 B054366 Bis-homotris CAS No. 116747-79-6

Bis-homotris

Cat. No.: B054366
CAS No.: 116747-79-6
M. Wt: 205.29 g/mol
InChI Key: HACQKMWYOKGLET-UHFFFAOYSA-N
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Description

4-Amino-4-(3-hydroxypropyl)heptane-1,7-diol is a chemical compound with the molecular formula C10H23NO3 and a molecular weight of 205.29 g/mol . It is known for its unique structure, which includes both amino and hydroxyl functional groups. This compound is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often include heating and the use of solvents such as tetrahydrofuran or ethanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the potential hazards associated with the reagents and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-Amino-4-(3-hydroxypropyl)heptane-1,7-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

4-Amino-4-(3-hydroxypropyl)heptane-1,7-diol is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-4-(3-hydroxypropyl)heptane-1,7-diol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biochemical pathways and influence various physiological processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-4-(2-hydroxyethyl)heptane-1,7-diol
  • 4-Amino-4-(3-hydroxybutyl)heptane-1,7-diol
  • 4-Amino-4-(3-hydroxypropyl)octane-1,8-diol

Uniqueness

4-Amino-4-(3-hydroxypropyl)heptane-1,7-diol is unique due to its specific combination of functional groups and molecular structure. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for diverse scientific applications .

Biological Activity

Bis-homotris, a compound derived from the class of homo-bis-nitrones, has garnered attention for its potential biological activities, particularly in neuroprotection and antioxidant properties. This article reviews the synthesis, biological activity, and potential applications of this compound, drawing from diverse research findings.

Synthesis of this compound

This compound is synthesized through a multi-step chemical process involving the modification of nitrone groups. The compound's structure allows for enhanced interaction with biological systems, making it a candidate for various therapeutic applications. Research indicates that modifications to the nitrone groups can significantly influence the compound's biological activity and stability under physiological conditions .

Neuroprotective Properties

This compound exhibits significant neuroprotective effects, particularly in models of oxidative stress and ischemia. Studies have demonstrated that this compound can improve cell viability in neuronal cultures subjected to oxidative stress, outperforming traditional neuroprotective agents like PBN (α-phenyl-N-tert-butylnitrone) and NAC (N-acetyl-L-cysteine) in certain assays .

Key Findings:

  • Cell Viability: In an oxygen-glucose deprivation model, this compound increased cell viability by over 70% at concentrations as low as 10 μM .
  • Mechanism of Action: The neuroprotective effects are attributed to the compound's ability to scavenge reactive oxygen species (ROS) and modulate autophagy pathways, which are critical in neuronal survival during stress conditions .

Antioxidant Activity

The antioxidant capacity of this compound has been extensively studied. It demonstrates a robust ability to scavenge free radicals, which is essential for preventing cellular damage in various pathological conditions.

Antioxidant Assays:

  • Hydroxyl Radical Scavenging: this compound showed an impressive scavenging activity of 82% at a concentration of 100 μM .
  • Lipid Peroxidation Inhibition: The compound effectively inhibited lipid peroxidation, a process that can lead to cell membrane damage and is often elevated in neurodegenerative diseases .

Study on Neuroprotection

A recent study evaluated the neuroprotective effects of this compound in an ischemia-reperfusion model. The results indicated that treatment with this compound prior to ischemic events significantly reduced neuronal cell death compared to untreated controls. The protective effect was dose-dependent, with higher concentrations yielding better outcomes .

Nanoparticle Drug Delivery System

Research has also explored the use of this compound as a building block for nanoparticle drug delivery systems. A study developed a "paint-brush" like nanoparticle using this compound conjugated with polyethylene glycol (PEG). This system demonstrated stability under physiological conditions and was activated under acidic pH, typical of tumor environments. The cytotoxicity studies indicated that this compound could enhance drug delivery efficacy while minimizing side effects .

Data Tables

Activity Concentration (μM) Effect
Neuroprotection10>70% cell viability
Hydroxyl Radical Scavenging10082% scavenging activity
Lipid Peroxidation Inhibition100Significant inhibition

Properties

IUPAC Name

4-amino-4-(3-hydroxypropyl)heptane-1,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23NO3/c11-10(4-1-7-12,5-2-8-13)6-3-9-14/h12-14H,1-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HACQKMWYOKGLET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(CCCO)(CCCO)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90399197
Record name Bis-homotris
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116747-79-6
Record name Bis-homotris
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-4-(3-hydroxypropyl)-1,7-heptanediol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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